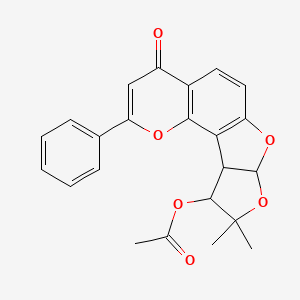
1,3,5-Benzenetricarbonyl trichloride
Overview
Description
1,3,5-Benzenetricarbonyl trichloride, also known as benzene-1,3,5-tricarbonyl chloride, is an organic compound with the molecular formula C6H3(COCl)3. It is a derivative of trimesic acid and is commonly used as a reagent in organic synthesis. This compound is known for its reactivity and versatility in various chemical reactions.
Mechanism of Action
Target of Action
Trimesoyl chloride is primarily used as a monomer in the synthesis of polyamide reverse osmosis and nanofiltration membranes . It reacts with compounds such as m-phenylenediamine (MPD) to form these membranes .
Mode of Action
Trimesoyl chloride reacts with propargyl alcohol to yield triprop-2-ynyl benzene-1,3,5-tricarboxylate . It also reacts with chitosan (CS) through interfacial polymerization to form composite layers on polysulfone (PSF)/polyethersulfone (PES) mixed ultrafiltration membranes .
Biochemical Pathways
The primary biochemical pathway involving trimesoyl chloride is the formation of polyamide membranes. This process involves the reaction of trimesoyl chloride with amines such as m-phenylenediamine (MPD) to form a polyamide layer .
Pharmacokinetics
It’s important to note that trimesoyl chloride can be absorbed by the skin and respiratory tract, causing irritation and potential respiratory diseases .
Result of Action
The result of trimesoyl chloride’s action is the formation of polyamide membranes, which are used in reverse osmosis and nanofiltration processes. These membranes are crucial in water purification and desalination processes .
Action Environment
The action of trimesoyl chloride is influenced by environmental factors such as temperature and the presence of other reactants. For instance, the reaction of trimesoyl chloride with amines to form polyamide membranes is typically carried out under nitrogen protection, using THF as a solvent, at room temperature .
Preparation Methods
1,3,5-Benzenetricarbonyl trichloride can be synthesized through several methods. One common synthetic route involves the reaction of trimesic acid with thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions, where the acid is converted to the corresponding acid chloride.
Reaction Conditions:
Reagents: Trimesic acid, thionyl chloride or phosphorus pentachloride
Solvent: Anhydrous conditions, often using solvents like dichloromethane
Temperature: Reflux conditions (approximately 60-80°C)
Duration: Several hours until the reaction is complete
In industrial settings, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
1,3,5-Benzenetricarbonyl trichloride undergoes various types of chemical reactions, including:
Esterification: It reacts with alcohols to form esters.
Amidation: It can react with amines to form amides, which are useful intermediates in organic synthesis.
Common Reagents and Conditions:
Catalysts: Aluminum chloride, iron(III) chloride
Solvents: Dichloromethane, toluene
Temperature: Varies depending on the reaction, typically room temperature to reflux conditions
Major Products:
- Acylated aromatic compounds
- Esters
- Amides
Scientific Research Applications
1,3,5-Benzenetricarbonyl trichloride has a wide range of applications in scientific research:
Medicine: It serves as a precursor in the synthesis of pharmaceutical intermediates.
Comparison with Similar Compounds
1,3,5-Benzenetricarbonyl trichloride can be compared with other similar compounds such as:
Terephthaloyl chloride: Used in the production of polyesters and polyamides.
Isophthaloyl chloride: Employed in the synthesis of high-performance polymers.
Phthaloyl chloride: Utilized in the production of dyes and pigments.
Uniqueness: this compound is unique due to its three acyl chloride groups, which provide multiple reactive sites for various chemical transformations. This makes it a versatile reagent in organic synthesis and industrial applications.
Properties
IUPAC Name |
benzene-1,3,5-tricarbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3Cl3O3/c10-7(13)4-1-5(8(11)14)3-6(2-4)9(12)15/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWCPYKQBIPYOLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)Cl)C(=O)Cl)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3Cl3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7044429 | |
| Record name | 1,3,5-Benzenetricarbonyl trichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7044429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4422-95-1 | |
| Record name | Trimesoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4422-95-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,5-Benzene-tricarbonyl trichloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004422951 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trimesoyl chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82328 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3,5-Benzenetricarbonyl trichloride | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3,5-Benzenetricarbonyl trichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7044429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzene-1,3,5-tricarbonyl trichloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.360 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIMESOYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5866PEO79W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: 1,3,5-Benzenetricarbonyl trichloride, also known as Trimesoyl chloride, has the molecular formula C9H3Cl3O3 and a molecular weight of 265.48 g/mol.
A: Researchers commonly employ techniques such as 1H NMR, 13C NMR, FTIR, and mass spectrometry to characterize this compound and its derivatives. [, , , , , ] For example, FTIR spectra reveal characteristic vibration bands at 1540 cm-1 and 1719 cm-1, indicative of N-H and C=O bondings, respectively, confirming the presence of amide functionalities in derivatives synthesized using this compound. []
A: While this compound exhibits high reactivity due to its acyl chloride groups, [] leading to rapid reaction rates, researchers have found ways to control its reactivity for specific applications. [, ] For instance, incorporating it into polyimide aerogels resulted in materials with excellent thermal stability, with onset of decomposition depending primarily on the backbone chemistry. []
A: this compound is a versatile building block in polymer chemistry. It is particularly useful for creating cross-linked polymer networks, such as polyimide aerogels, due to its trifunctional nature. [, , ] These aerogels, known for their high porosity, low thermal conductivity, and flexibility, find applications in areas like thermal insulation and solar energy collection. [, ]
A: Research indicates that porous organic amide polymers incorporating this compound demonstrate promising catalytic activity in selective oxidation reactions. [, ] The conjugated π-cloud and amide functionality within these polymers contribute to their catalytic properties. []
A: A notable example is the selective oxidation of benzyl alcohols to their corresponding aldehydes. The reaction proceeds through a free radical pathway, highlighting the material's ability to facilitate specific chemical transformations. []
A: Yes, computational tools like molecular dynamics (MD) simulations are valuable for understanding the structural properties of polymers derived from this compound. [] These simulations can provide insights into parameters such as free volume fraction, which relates to the packing and arrangement of polymer chains. []
A: Computational simulations can corroborate experimental results, offering a deeper understanding of the structure-property relationships in these materials. [] For instance, MD simulations combined with positron annihilation lifetime spectroscopy (PALS) measurements have provided valuable data on the vacancy sizes and fractional volumes in polyamides, correlating these findings with the performance of reverse osmosis membranes. []
A: Structural modifications significantly impact material properties. For example, incorporating bulky substituents into the polymer backbone of polyimide aerogels reduces thermal shrinkage. [] This finding highlights the ability to fine-tune material properties by tailoring the chemical structure. []
A: In the context of reverse osmosis membranes, methyl substitution on the amino groups of diamines used in conjunction with this compound leads to increased chlorine resistance and decreased salt rejections. [] These observations emphasize the importance of structure-activity relationships in designing materials for specific applications. []
A: this compound is instrumental in fabricating thin-film composite (TFC) membranes used in water purification and desalination. [, , , , , , , ] Its ability to react with diamines at interfaces enables the formation of thin, selective polyamide layers on porous supports. [, , , , , , , ]
A: Researchers have successfully developed high-flux TFC membranes by optimizing the interfacial polymerization of 1,3-phenylene diamine (MPDA) and this compound. [] These membranes exhibit high salt rejection rates while maintaining impressive water flux, making them promising candidates for desalination applications. []
A: The addition of GO nanosheets can significantly enhance water flux while maintaining or even improving solute rejection. [, ] Similarly, HNTs functionalized with dendrimers can improve heavy metal ion removal in forward osmosis processes. [] These modifications demonstrate the potential of tailoring membrane properties for specific applications through the strategic use of nanomaterials. [, , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




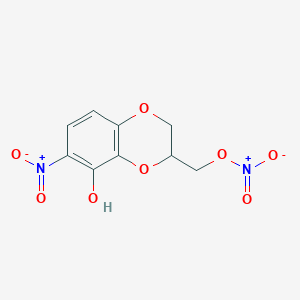
![2,2,4,4-Tetrakis(aziridin-1-yl)-1,3,5,7,11-pentaza-2lambda5,4lambda5,6lambda5-triphosphaspiro[5.5]undeca-1(6),2,4-triene](/img/structure/B1211284.png)
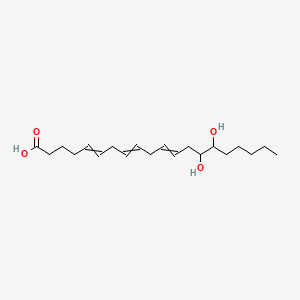
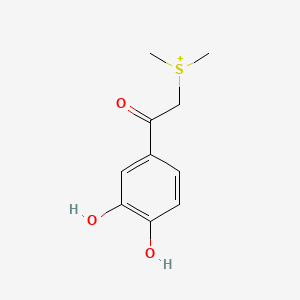


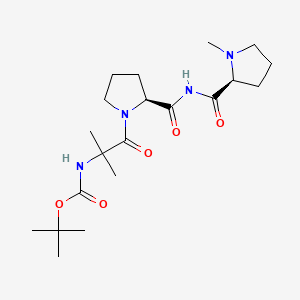

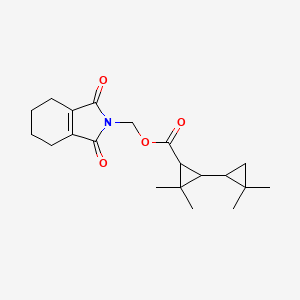
![[1,1'-Biphenyl]-4-methanol, 2'-chloro-alpha,alpha-dimethyl-](/img/structure/B1211300.png)
